molecular formula C9H6BrIO B12327311 1H-Inden-1-one, 7-bromo-2,3-dihydro-6-iodo-

1H-Inden-1-one, 7-bromo-2,3-dihydro-6-iodo-

Cat. No.: B12327311
M. Wt: 336.95 g/mol
InChI Key: GLIKGGQBOWAUMB-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 7-bromo-2,3-dihydro-6-iodo- is a complex organic compound that belongs to the class of indenones. This compound is characterized by the presence of bromine and iodine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of 1H-Inden-1-one, 7-bromo-2,3-dihydro-6-iodo- typically involves multi-step organic reactions. One common method includes the bromination and iodination of 1H-Inden-1-one, 2,3-dihydro-. The process begins with the reaction of aniline and aluminum acetylacetonate to form 1H-Indene, followed by bromination using hydrogen bromide and potassium bromate to obtain the desired compound .

Chemical Reactions Analysis

1H-Inden-1-one, 7-bromo-2,3-dihydro-6-iodo- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Inden-1-one, 7-bromo-2,3-dihydro-6-iodo- is widely used in organic synthesis as a precursor for more complex molecules. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. Additionally, it is used in the study of reaction mechanisms and the development of new synthetic methodologies .

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 7-bromo-2,3-dihydro-6-iodo- involves its interaction with various molecular targets. The presence of bromine and iodine atoms allows it to participate in halogen bonding and other non-covalent interactions, which can influence its biological activity. These interactions can affect molecular pathways and cellular processes, making it a valuable compound for studying biochemical mechanisms .

Comparison with Similar Compounds

Similar compounds to 1H-Inden-1-one, 7-bromo-2,3-dihydro-6-iodo- include:

These comparisons highlight the unique properties of 1H-Inden-1-one, 7-bromo-2,3-dihydro-6-iodo- due to the presence of both bromine and iodine atoms, which contribute to its versatility in scientific research.

Properties

Molecular Formula

C9H6BrIO

Molecular Weight

336.95 g/mol

IUPAC Name

7-bromo-6-iodo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6BrIO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4H2

InChI Key

GLIKGGQBOWAUMB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2Br)I

Origin of Product

United States

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